

Adipic Acid Dihydrazide-d8: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

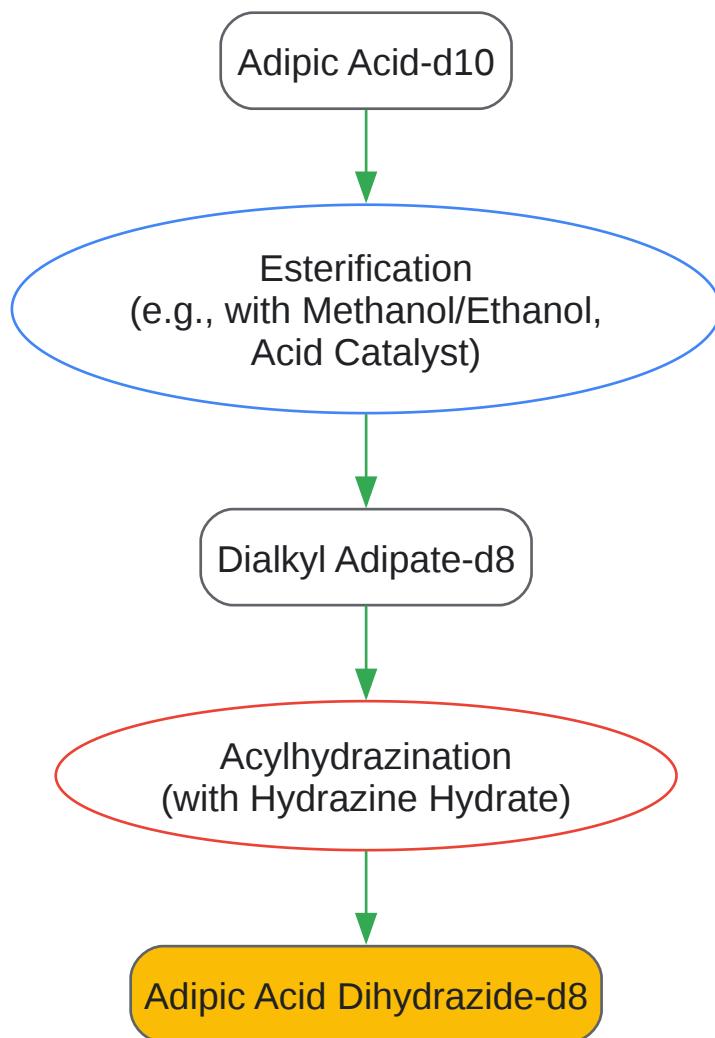
Compound Name: *Adipic acid dihydrazide-d8*

Cat. No.: *B12057459*

[Get Quote](#)

For researchers, scientists, and professionals in drug development, **Adipic Acid Dihydrazide-d8** serves as a crucial, stable isotope-labeled internal standard. This deuterated analog of Adipic Acid Dihydrazide is instrumental in pharmacokinetic and metabolic studies, offering a reliable tool for quantitative analysis.

Adipic Acid Dihydrazide-d8, with the CAS Number 1202865-37-9, is the deuterium-labeled form of Adipic Acid Dihydrazide (CAS: 1071-93-8).^{[1][2][3]} The incorporation of eight deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based bioanalysis.^[4] This technical guide provides an in-depth look at its properties, synthesis, and primary applications.


Core Product Specifications

The physical and chemical properties of **Adipic Acid Dihydrazide-d8** are summarized below. These specifications are critical for its use in analytical and research settings.

Property	Value	References
CAS Number	1202865-37-9	[1] [2]
Molecular Formula	C ₆ H ₆ D ₈ N ₄ O ₂	[1] [2]
Molecular Weight	182.25 g/mol	[1] [2]
Appearance	Solid	[2] [4]
Purity	≥98%	[1]
Isotopic Purity	98 atom % D	[4]
Melting Point	180-182 °C	[4]
Storage Temperature	-20°C	[1] [4]
Synonyms	Adipodihydrazide-d8	[1] [2]

Synthesis Pathway

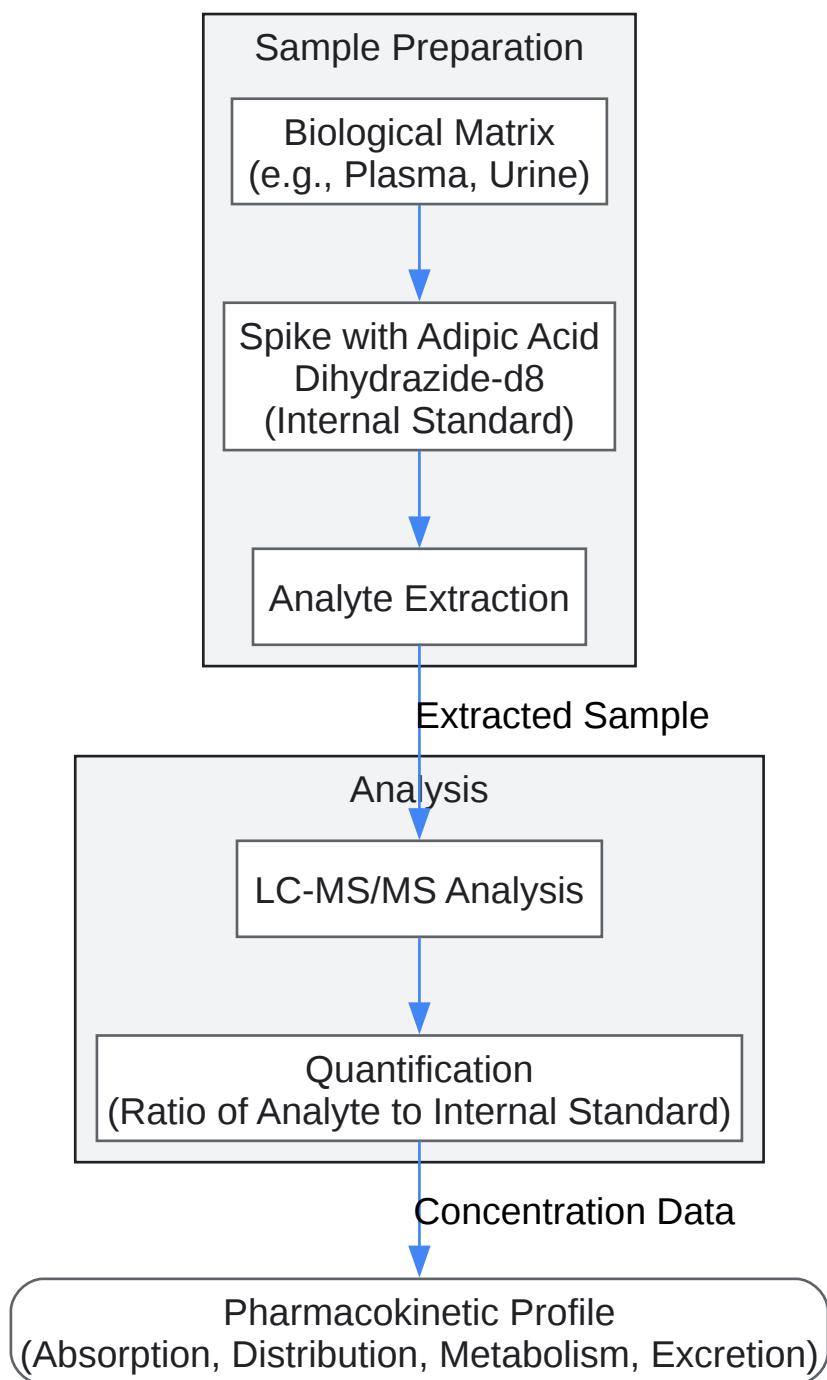
The synthesis of **Adipic Acid Dihydrazide-d8** typically involves a two-step process starting from the deuterated adipic acid. The general synthetic route is outlined below.

[Click to download full resolution via product page](#)

A generalized two-step synthesis of **Adipic Acid Dihydrazide-d8**.

Experimental Protocol: Synthesis of Adipic Acid Dihydrazide

While a specific protocol for the deuterated form is not publicly detailed, the synthesis of the non-deuterated Adipic Acid Dihydrazide provides a reliable template. A common method involves the esterification of adipic acid, followed by an acylhydrazine reaction with hydrazine hydrate.^[5]


- **Esterification:** Adipic acid is reacted with an alcohol (such as methanol or ethanol) in the presence of an acid catalyst (e.g., potassium hydrogen sulfate and sulfuric acid). The mixture is heated under reflux to produce the corresponding dialkyl adipate.^[5]

- Acylhydrazination: The resulting dialkyl adipate is then reacted with hydrazine hydrate. This reaction substitutes the alkoxy groups with hydrazinyl groups, yielding Adipic Acid Dihydrazide.[5][6]

For the synthesis of the d8 variant, the starting material would be Adipic Acid-d10.

Applications in Research and Development

The primary application of **Adipic Acid Dihydrazide-d8** is as an internal standard in pharmacokinetic studies. Deuteration can affect the pharmacokinetic and metabolic profiles of drugs, and stable isotope-labeled compounds are essential tracers for quantification during drug development.[2]

[Click to download full resolution via product page](#)

Workflow for using **Adipic Acid Dihydrazide-d8** in pharmacokinetic studies.

Experimental Protocol: Use as an Internal Standard

- Sample Preparation: A known concentration of **Adipic Acid Dihydrazide-d8** is spiked into a biological matrix (e.g., plasma, urine) containing the non-labeled analyte.

- Extraction: The analyte and the internal standard are extracted from the biological matrix using an appropriate method, such as liquid-liquid extraction or solid-phase extraction.
- LC-MS/MS Analysis: The extracted sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The chromatograph separates the analyte and the internal standard, and the mass spectrometer detects and quantifies them based on their specific mass-to-charge ratios.
- Quantification: The concentration of the analyte in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Broader Applications of the Non-Labeled Analog

While the deuterated form is primarily for analytical purposes, the non-labeled Adipic Acid Dihydrazide has a wide range of industrial applications. Understanding these can provide context for potential research avenues. These applications include:

- Crosslinking Agent: It is widely used as a crosslinking agent for water-based emulsions, such as in paints and coatings.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Epoxy Resin Hardener: It serves as a latent curing agent for epoxy resins, particularly in powder coatings.[\[7\]](#)[\[10\]](#)[\[11\]](#)
- Formaldehyde Scavenger: It can react with and neutralize formaldehyde, reducing its release from various materials.[\[8\]](#)[\[12\]](#)
- Polymer Modification: It is used to modify the properties of polymers, enhancing durability and adhesion.[\[8\]](#)[\[9\]](#)
- Biomedical Applications: It has been explored for use in drug delivery systems as a crosslinker for materials like sodium hyaluronate.[\[10\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. Adipic-d8 acid dihydrazide 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Synthesis method of adipic acid dihydrazide - Eureka | Patsnap [eureka.patsnap.com]
- 6. niir.org [niir.org]
- 7. gantrade.com [gantrade.com]
- 8. adakem.com [adakem.com]
- 9. Industrial Uses of Adipic Acid Dihydrazide Powder [ksrkchemicals.co.in]
- 10. snowwhitechem.com [snowwhitechem.com]
- 11. nbino.com [nbino.com]
- 12. Adipic dihydrazide CAS#: 1071-93-8 [m.chemicalbook.com]
- To cite this document: BenchChem. [Adipic Acid Dihydrazide-d8: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12057459#adipic-acid-dihydrazide-d8-cas-number-and-product-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com